

## A-800141: Application in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | A-800141  |           |
| Cat. No.:            | B12997478 | Get Quote |

A-80014epplication Notes and Protocols for **A-800141** are currently limited to its use in preclinical cancer research, as no published data exists for its application in rodent pain models.

Based on available literature, **A-800141** is identified as a MetAP2 (methionine aminopeptidase 2) inhibitor. Its utility has been explored in the context of oncology, specifically in mouse xenograft models of human cancers.

# **Dosage Information in Rodent Cancer Models**

The quantitative data available for **A-800141** dosage in rodent models is summarized below. It is crucial to note that these dosages have been established for anti-tumor efficacy studies and not for analgesia.



| Parameter            | Details                                | Reference |
|----------------------|----------------------------------------|-----------|
| Compound             | A-800141                               | [1]       |
| Animal Model         | Mouse xenograft model of neuroblastoma | [1]       |
| Dosage               | 150 mg/kg/day                          | [1]       |
| Administration Route | Oral gavage (twice-daily)              | [1]       |
| Observed Effect      | 70% tumor growth inhibition            | [1]       |
| Toxicity             | Well tolerated without overt toxicity  |           |

## **Experimental Protocols**

While a detailed protocol for pain studies cannot be provided due to the lack of data, the following outlines a general methodology for the administration of **A-800141** in a rodent cancer model based on the available information.

# Protocol: Evaluation of A-800141 Anti-Tumor Efficacy in a Mouse Xenograft Model

- 1. Animal Model:
- Female SCID-beige mice are utilized for the study.
- Human cancer cells (e.g., neuroblastoma cell line) are implanted to establish tumors.
- 2. Formulation and Dosing:
- A-800141 is prepared for oral administration. The specific vehicle for solubilization or suspension should be determined based on the compound's properties.
- The cited effective dose is 150 mg/kg/day.
- This total daily dose is administered via oral gavage in two divided doses.



## 3. Study Procedure:

- Once tumors reach a predetermined size, animals are randomized into control and treatment groups.
- The treatment group receives **A-800141** as described above. The control group receives the vehicle alone.
- Tumor growth is monitored regularly using calipers.
- Animal well-being is monitored daily for any signs of toxicity.
- 4. Endpoint:
- The study is concluded when tumors in the control group reach a specified size or after a predetermined duration.
- Tumor growth inhibition is calculated as the primary efficacy endpoint.

## **Signaling Pathway**

The mechanism of action of **A-800141** as a MetAP2 inhibitor suggests its involvement in the angiogenesis pathway. MetAP2 is a key enzyme in the process of new blood vessel formation, which is critical for tumor growth.



# A-800141 Inhibits MetAP2 Promotes Endothelial Cell Proliferation & Migration Leads to Angiogenesis Supports Tumor Growth

Mechanism of A-800141 in Angiogenesis

Click to download full resolution via product page

Caption: A-800141 inhibits MetAP2, disrupting angiogenesis and subsequent tumor growth.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like **A-800141** in a preclinical cancer model.





Click to download full resolution via product page

Caption: A generalized workflow for assessing the anti-tumor efficacy of **A-800141** in vivo.

In conclusion, while **A-800141** has shown promise in preclinical oncology studies with a defined dosage and administration route, there is a notable absence of data regarding its use in rodent models of pain. Researchers and drug development professionals interested in the analgesic potential of this compound would need to conduct foundational in vitro and in vivo



studies to establish its mechanism of action, efficacy, and appropriate dosage in the context of pain.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TRPA1, Transient receptor potential cation channel subfamily A member 1, Ankyrin-like with transmembrane domains protein or ANKTM1 Antibody [neuromics.com]
- To cite this document: BenchChem. [A-800141: Application in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12997478#a-800141-dosage-for-rodent-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing